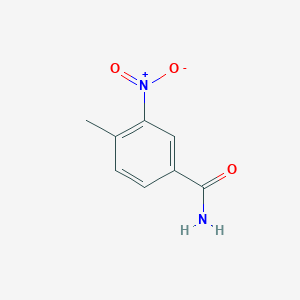

4-Methyl-3-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O3/c1-5-2-3-6(8(9)11)4-7(5)10(12)13/h2-4H,1H3,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEUGEQUFPMJGCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066446 | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19013-11-7 | |

| Record name | 4-Methyl-3-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19013-11-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019013117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-methyl-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066446 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.851 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Methyl-3-nitrobenzamide molecular structure and formula

An In-depth Technical Guide to 4-Methyl-3-nitrobenzamide

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted aromatic amide. It details the compound's molecular structure, chemical formula, and key physicochemical properties. This document is intended for researchers, scientists, and professionals in drug development and chemical synthesis, offering a consolidated source of technical data. All quantitative information is summarized in structured tables for clarity and comparative analysis.

Chemical Identity and Properties

This compound is a chemical compound characterized by a benzene ring substituted with a methyl group, a nitro group, and a carboxamide group.[1][2] Its identity and core physical properties are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1][3] |

| Synonyms | 3-nitro-4-methylbenzamide | [1] |

| CAS Number | 19013-11-7 | [1][3] |

| Molecular Formula | C₈H₈N₂O₃ | [1][2][3] |

| Molecular Weight | 180.163 g/mol | [1] |

| Appearance | White to cream or pale yellow to yellow powder or granules | [3] |

| Melting Point | 162.0 - 168.0 °C | [3] |

| Assay (HPLC) | ≥97.5% | [3] |

| SMILES String | CC1=C(C=C(C=C1)C(=O)N)--INVALID-LINK--[O-] | [1][2] |

| InChI Key | YEUGEQUFPMJGCD-UHFFFAOYSA-N | [1][3] |

Molecular Structure

The molecular structure of this compound consists of a central benzene ring. A methyl group (-CH₃) is located at position 4, and a nitro group (-NO₂) is at position 3. The benzamide functional group (-CONH₂) is attached at position 1.

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from 4-methyl-3-nitrobenzoic acid. The process involves the conversion of the carboxylic acid to a more reactive acyl chloride, which is then reacted with ammonia to form the final amide product.

Experimental Protocol: Synthesis from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Ammonium hydroxide (NH₄OH) solution (concentrated)

-

Dichloromethane (DCM) (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask with reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Acyl Chloride Formation:

-

In a round-bottom flask, dissolve 1.0 mole of 4-methyl-3-nitrobenzoic acid in anhydrous dichloromethane.

-

Slowly add 1.2 moles of thionyl chloride to the solution under stirring.

-

Fit the flask with a reflux condenser and heat the mixture gently to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator to obtain the crude 4-methyl-3-nitrobenzoyl chloride.

-

-

Amidation:

-

Cool the flask containing the crude acyl chloride in an ice bath.

-

Slowly add the crude product to a stirred, chilled concentrated ammonium hydroxide solution.

-

Continue stirring vigorously for 30-60 minutes. A precipitate of this compound will form.

-

-

Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold water to remove any unreacted ammonia and ammonium salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain the purified this compound.

-

Dry the final product under vacuum.

-

Biological Activity

Specific biological activities and detailed signaling pathways for this compound are not extensively documented in publicly available literature. However, the benzamide scaffold is a known "privileged structure" in medicinal chemistry, appearing in a wide array of biologically active compounds.[4] Derivatives of benzamide have shown potential as antimicrobial and anticancer agents.[4][5] The biological potential of this compound would need to be determined through systematic screening and mechanism-of-action studies.

The logical workflow for investigating the potential biological activity of a novel compound like this compound is outlined below.

References

A Technical Guide to 4-Methyl-3-nitrobenzamide: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Methyl-3-nitrobenzamide, a valuable chemical intermediate for pharmaceutical synthesis. This document details the compound's chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis from 4-methyl-3-nitrobenzoic acid, and explores its potential biological activity, particularly in the context of cancer research. The guide also includes a visualization of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical pathway in cell migration and a potential target for compounds structurally related to this compound.

Chemical Identity and Properties

This compound is a substituted aromatic amide with the chemical formula C₈H₈N₂O₃. Its chemical identifiers and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 19013-11-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| SMILES | CC1=C(C=C(C=C1)C(=O)N)--INVALID-LINK--[O-][1] |

| InChI Key | YEUGEQUFPMJGCD-UHFFFAOYSA-N[2] |

Table 2: Physicochemical and Spectroscopic Data of this compound

| Property | Value |

| Molecular Weight | 180.16 g/mol [2] |

| Appearance | White to cream or pale yellow to yellow powder or granules[2] |

| Melting Point | 162.0-168.0 °C[2] |

| Assay (HPLC) | ≥97.5%[2] |

| Predicted XlogP | 1.3[1] |

| Predicted Mass Spectrometry ([M+H]⁺) | m/z 181.06078[1] |

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. A common and effective method involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

Experimental Protocol: Two-Step Synthesis from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a two-step process for the preparation of this compound.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-methyl-3-nitrobenzoic acid (1 equivalent) in an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).

-

Reaction: Heat the mixture to reflux gently for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting crude 4-methyl-3-nitrobenzoyl chloride, a yellow oil or low-melting solid, can be used in the next step without further purification.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Step 1 in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran) in a flask cooled in an ice bath.

-

Amidation: Slowly add a concentrated aqueous solution of ammonia (NH₃) (a slight excess, e.g., 1.1-1.2 equivalents) to the stirred solution of the acyl chloride. A vigorous reaction is expected.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Work-up and Purification:

-

Transfer the reaction mixture to a separatory funnel and wash with water to remove any ammonium chloride and excess ammonia.

-

Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to obtain a high-purity product.

-

Potential Biological Activity and Role in Drug Discovery

While direct studies on the biological activity of this compound are limited in publicly available literature, its precursor, 4-methyl-3-nitrobenzoic acid, has been identified as a potent inhibitor of cancer cell migration.[3] This suggests that this compound could serve as a valuable lead compound or intermediate in the development of novel anti-metastatic drugs.

Research has shown that 4-methyl-3-nitrobenzoic acid significantly inhibits the epithelial growth factor (EGF)-induced chemotaxis and chemokinesis of non-small cell lung cancer (NSCLC) cells.[3] The proposed mechanism involves the impairment of EGF-induced cofilin phosphorylation and actin polymerization, both of which are critical for cell motility.[3]

Given the structural similarity, it is plausible that this compound may exhibit similar biological activities. The amide functional group can influence the compound's solubility, stability, and ability to form hydrogen bonds, which could modulate its interaction with biological targets.

The EGFR Signaling Pathway in Cancer Cell Migration

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in regulating cell proliferation, survival, and migration.[4][5] In many cancers, this pathway is aberrantly activated, leading to uncontrolled cell growth and metastasis.[4][6] The binding of EGF to EGFR initiates a cascade of downstream signaling events, including the activation of the PI3K/Akt and MEK/ERK pathways, which ultimately regulate cytoskeletal dynamics and cell motility.[6][7]

The workflow for investigating the anti-migratory effects of a compound like this compound would typically involve a series of in vitro assays.

The potential of 4-methyl-3-nitrobenzoic acid to inhibit EGF-induced signaling makes it and its derivatives, such as this compound, interesting candidates for further investigation as anti-cancer agents.

Below is a simplified diagram of the EGFR signaling pathway leading to cell migration, which could be targeted by inhibitors.

Conclusion

This compound is a readily synthesizable compound with potential applications in pharmaceutical research, particularly in the development of anti-cancer therapeutics. Its structural relationship to a known inhibitor of cancer cell migration warrants further investigation into its biological activity. The experimental protocols and pathway information provided in this guide offer a foundation for researchers and drug development professionals to explore the therapeutic potential of this and related molecules.

References

- 1. PubChemLite - this compound (C8H8N2O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. Effect of 4-methyl-3-nitrobenzoic acid on non‑small cell lung cancer cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Targeting the EGFR signaling pathway in cancer therapy: What’s new in 2023? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of cell migration via the EGFR signaling pathway in oral squamous cell carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Synthesis of 4-Methyl-3-nitrobenzamide from p-Toluic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 4-methyl-3-nitrobenzamide, commencing from the readily available starting material, p-toluic acid. The synthesis is a two-step process involving an electrophilic aromatic substitution followed by an amidation reaction. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Synthetic Overview

The synthesis of this compound from p-toluic acid is achieved through two sequential chemical transformations:

-

Nitration of p-Toluic Acid: The first step involves the nitration of p-toluic acid (4-methylbenzoic acid) to yield 4-methyl-3-nitrobenzoic acid. This is an electrophilic aromatic substitution reaction where the nitro group is introduced onto the benzene ring. The directing effects of the methyl and carboxylic acid groups on the aromatic ring primarily lead to the formation of the 3-nitro isomer.

-

Amidation of 4-Methyl-3-nitrobenzoic Acid: The second step is the conversion of the carboxylic acid functional group of 4-methyl-3-nitrobenzoic acid into a primary amide, resulting in the desired product, this compound. A common and effective method for this transformation is the conversion of the carboxylic acid to a more reactive intermediate, such as an acyl chloride, followed by treatment with an amine source like ammonia.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with each step of the synthesis.

Table 1: Nitration of p-Toluic Acid

| Parameter | Value | References |

| Starting Material | p-Toluic Acid | |

| Product | 4-Methyl-3-nitrobenzoic acid | |

| Reagents | Conc. Nitric Acid, Conc. Sulfuric Acid | [1][2] |

| Reaction Temperature | 0-15 °C | [3][4] |

| Reaction Time | 1-2 hours | [4] |

| Typical Yield | 81-85% | [1] |

| Melting Point of Product | 181-183 °C | [3] |

Table 2: Amidation of 4-Methyl-3-nitrobenzoic Acid

| Parameter | Value | References |

| Starting Material | 4-Methyl-3-nitrobenzoic acid | |

| Product | This compound | |

| Key Reagents | Thionyl chloride (SOCl₂), Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH) | [5] |

| Reaction Temperature | Room temperature to gentle reflux | [5] |

| Typical Yield | High (specific yield depends on exact conditions) | [6] |

Experimental Protocols

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (Nitration)

This protocol is based on established procedures for the nitration of benzoic acid derivatives.[1][2][3]

Materials:

-

p-Toluic acid (4-methylbenzoic acid)

-

Concentrated sulfuric acid (98%)

-

Concentrated nitric acid (70%)

-

Ice

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

Preparation of the Substrate Solution: In a flask, dissolve p-toluic acid in concentrated sulfuric acid. This should be done carefully and with cooling, as the dissolution is exothermic. Cool the resulting mixture to 0-5°C in an ice-salt bath with continuous stirring.[1]

-

Preparation of the Nitrating Mixture: In a separate beaker, slowly and cautiously add concentrated nitric acid to an equal volume of concentrated sulfuric acid. This mixture should be kept cool in an ice bath.[3]

-

Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of p-toluic acid. It is crucial to maintain the reaction temperature below 15°C throughout the addition to minimize the formation of byproducts.[3][4]

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 15-30 minutes to ensure the reaction proceeds to completion.[1]

-

Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. A precipitate of the crude 4-methyl-3-nitrobenzoic acid will form.[5]

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any residual acid.[5] The crude product can be further purified by recrystallization from an ethanol/water mixture to yield off-white to pale yellow crystals.[2]

Step 2: Synthesis of this compound (Amidation)

This protocol describes a common method for the conversion of a carboxylic acid to a primary amide via an acyl chloride intermediate.[5]

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Concentrated ammonium hydroxide (28-30%) or a source of ammonia gas

Procedure:

-

Formation of the Acyl Chloride: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction. Gently reflux the mixture until the solid dissolves and the evolution of gas (HCl and SO₂) ceases. This indicates the formation of 4-methyl-3-nitrobenzoyl chloride.

-

Removal of Excess Thionyl Chloride: After the reaction is complete, carefully remove the excess thionyl chloride by distillation under reduced pressure.

-

Amidation: Dissolve the crude 4-methyl-3-nitrobenzoyl chloride in an anhydrous inert solvent such as dichloromethane (DCM). Cool the solution in an ice bath. Slowly add concentrated ammonium hydroxide dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. A precipitate of this compound will form.

-

Isolation and Purification: Collect the solid product by vacuum filtration and wash it with cold water and a small amount of cold DCM to remove any impurities. The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis from the starting material to the final product.

Caption: Synthetic pathway for this compound.

References

- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. benchchem.com [benchchem.com]

- 6. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physical Characteristics of 4-Methyl-3-nitrobenzamide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Methyl-3-nitrobenzamide powder. The information detailed herein is essential for researchers and professionals involved in drug development and chemical synthesis, offering a foundation for its application and further study.

Chemical Identity

This compound is an organic compound with the chemical formula C₈H₈N₂O₃. It is a substituted benzamide, featuring both a methyl and a nitro group attached to the benzene ring.

| Identifier | Value |

| IUPAC Name | This compound[1][2] |

| CAS Number | 19013-11-7[1][2] |

| Molecular Formula | C₈H₈N₂O₃[1][2] |

| Molecular Weight | 180.16 g/mol [2][3] |

| SMILES | CC1=CC=C(C=C1--INVALID-LINK--=O)C(N)=O[1] |

| InChI Key | YEUGEQUFPMJGCD-UHFFFAOYSA-N[1][2] |

Physical Properties

The physical properties of this compound powder are critical for its handling, storage, and application in various experimental settings.

| Property | Value |

| Appearance | White to cream or pale yellow to yellow powder or granules[1] |

| Melting Point | 162.0-168.0 °C[1] |

| Purity (Assay by HPLC) | ≥97.5%[1] |

Experimental Protocols for Characterization

The characterization of this compound is crucial for confirming its identity and purity. The following are standard experimental protocols that can be employed.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of chemical compounds.

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reversed-phase column, a pump, and an autosampler.

-

Mobile Phase: A mixture of acetonitrile and water, often with a small amount of an acid like trifluoroacetic acid to improve peak shape. The exact ratio is determined through method development to achieve optimal separation.

-

Sample Preparation: A known concentration of this compound powder is dissolved in a suitable solvent, typically the mobile phase, and filtered through a 0.45 µm filter before injection.

-

Procedure: The sample is injected onto the column, and the mobile phase is pumped through at a constant flow rate. The detector monitors the absorbance at a specific wavelength (e.g., 254 nm) to detect the compound as it elutes from the column. The purity is determined by the area of the main peak relative to the total area of all peaks.

3.2. Melting Point Determination

The melting point is a key indicator of a compound's purity.

-

Instrumentation: A digital melting point apparatus.

-

Sample Preparation: A small amount of the dry this compound powder is packed into a capillary tube.

-

Procedure: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is ramped up at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.

3.3. Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of this compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: This technique provides information about the number and types of hydrogen atoms in the molecule. The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed in an NMR spectrometer.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: This method provides information about the carbon skeleton of the molecule.

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: FT-IR is used to identify the functional groups present in the molecule. A small amount of the powder is mixed with KBr and pressed into a pellet, or analyzed as a thin film. Characteristic peaks for the amide (C=O and N-H stretching) and nitro (N-O stretching) groups would be expected.

-

Mass Spectrometry (MS): This technique determines the molecular weight of the compound by measuring the mass-to-charge ratio of its ions. This is a crucial step in confirming the molecular formula.

Visualizations

4.1. Experimental Workflow for Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like this compound.

Caption: Experimental workflow for synthesis and characterization.

4.2. Logical Relationships of Physical Characteristics

This diagram shows the logical connections between the fundamental properties and the experimental characterization of this compound.

Caption: Interrelation of physical properties and analytical methods.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-Methyl-3-nitrobenzamide, a key intermediate in various synthetic processes. Due to the limited availability of direct quantitative data for this specific compound, this guide leverages data from structurally similar analogs, namely 3-nitrobenzamide and 4-nitrobenzamide, to predict its physicochemical properties. Furthermore, detailed experimental protocols are provided to enable researchers to determine the precise solubility and stability profile of this compound.

Physicochemical Properties

This compound is a benzamide derivative with a molecular formula of C₈H₈N₂O₃ and a molecular weight of 180.16 g/mol .[1][2] Its structure, featuring a methyl group and a nitro group on the benzene ring, influences its solubility and stability.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O₃ | [1][2] |

| Molecular Weight | 180.16 g/mol | [1][2] |

| Appearance | White to cream or pale yellow to yellow powder or granules | [2] |

| Melting Point | 162.0-168.0 °C | [2] |

| Assay (HPLC) | ≥97.5% | [2] |

| CAS Number | 19013-11-7 | [1][2] |

Solubility Profile

Predicted Solubility

The solubility of organic compounds is often governed by the principle of "like dissolves like." It is anticipated that this compound will exhibit higher solubility in polar organic solvents. The solubility is also expected to increase with temperature.[3]

Table 2.1: Predicted Solubility of this compound in Various Solvents

| Solvent Type | Solvent Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Low in water, Moderate in alcohols | The amide group can form hydrogen bonds, but the overall molecule is largely nonpolar.[4][5] |

| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Moderate to High | Good dipole-dipole interactions are expected. |

| Nonpolar | Hexane, Toluene | Low | The polar functional groups limit solubility in nonpolar media. |

Note: The table is based on predictions and data from structurally similar compounds. Experimental verification is crucial.

Solubility Data of Structural Analogs

To provide a more quantitative context, the following table summarizes the solubility of 3-nitrobenzamide and 4-nitrobenzamide.

Table 2.2: Experimental Solubility of 3-Nitrobenzamide and 4-Nitrobenzamide

| Compound | Solvent | Temperature | Solubility | Source |

| 3-Nitrobenzamide | Water | 64 °F (~18 °C) | < 0.1 mg/mL | [4] |

| 4-Nitrobenzamide | Water | 64 °F (~18 °C) | < 0.1 mg/mL | [5] |

| 4-Nitrobenzamide | Water | 18 °C | < 0.01 g/100 mL | [6][7] |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound in various solvents.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection: Allow the vials to stand until the undissolved solid settles. Carefully withdraw a known volume of the supernatant.

-

Quantification: Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is then calculated based on the concentration and dilution factor.

Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Stability Profile

The stability of this compound is critical for its handling, storage, and application. While specific stability data is not available, its structure suggests potential degradation pathways. Nitroaromatic compounds can be susceptible to photodegradation, and the amide linkage can be prone to hydrolysis under acidic or basic conditions.[8][9]

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[8][10] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing.[8]

Table 3.1: Recommended Conditions for Forced Degradation Studies

| Stress Condition | Proposed Methodology |

| Hydrolysis (Acidic) | 0.1 M HCl at 60°C for up to 24 hours |

| Hydrolysis (Basic) | 0.1 M NaOH at 60°C for up to 24 hours |

| Oxidative | 3% H₂O₂ at room temperature for up to 24 hours |

| Thermal | Dry heat at 70°C for up to 7 days |

| Photostability | Expose to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines)[11] |

Experimental Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on this compound.

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

-

Stress Application: For each stress condition (as outlined in Table 3.1), mix an aliquot of the stock solution with the stressor. A control sample (without the stressor) should be kept under normal conditions.

-

Time Points: Withdraw samples at various time points (e.g., 0, 2, 4, 8, 12, 24 hours).

-

Neutralization/Quenching: For acidic and basic hydrolysis, neutralize the samples before analysis. For oxidative stress, the reaction may be quenched if necessary.

-

Analysis: Analyze the stressed and control samples using a stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

-

Data Evaluation: Calculate the percentage of degradation and identify any major degradation products. Mass balance should also be assessed to ensure that all degradation products are accounted for.[10]

Workflow for Forced Degradation Study

Caption: Workflow for a forced degradation study.

Conclusion

This technical guide provides a foundational understanding of the solubility and stability of this compound, primarily through predictions based on its chemical structure and data from closely related analogs. While direct quantitative data is sparse, the provided experimental protocols offer a clear pathway for researchers to determine the precise physicochemical properties of this compound. Such data is invaluable for the development of robust synthetic processes, stable formulations, and appropriate storage conditions. It is strongly recommended that experimental validation be performed to confirm the predicted solubility and stability profiles.

References

- 1. This compound, 98% | Fisher Scientific [fishersci.ca]

- 2. This compound, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 3-Nitrobenzamide | C7H6N2O3 | CID 12576 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Nitrobenzamide | C7H6N2O3 | CID 12091 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Nitrobenzamide | CAS#:619-80-7 | Chemsrc [chemsrc.com]

- 7. p-Nitrobenzamide | 619-80-7 [chemicalbook.com]

- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 9. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. ema.europa.eu [ema.europa.eu]

4-Methyl-3-nitrobenzamide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzamide is a chemical compound belonging to the benzamide family, characterized by a methyl group and a nitro group attached to the benzene ring. This molecule serves as a key intermediate in the synthesis of various organic compounds and has garnered interest for its potential biological activities. This technical guide provides a comprehensive literature review of this compound, covering its synthesis, physicochemical properties, and known biological activities, with a focus on data relevant to researchers in drug discovery and development.

Physicochemical Properties

A summary of the key physicochemical properties for this compound and its isomer, 3-Methyl-4-nitrobenzamide, is presented below. These properties are essential for the compound's characterization and handling in a laboratory setting.

| Property | This compound | 3-Methyl-4-nitrobenzamide |

| CAS Number | 19013-11-7 | 99584-85-7 |

| Molecular Formula | C₈H₈N₂O₃ | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol | 180.16 g/mol |

| Appearance | White to cream or pale yellow to yellow powder or granules | Not specified |

| Melting Point | 162.0-168.0 °C | Not specified |

| Assay (HPLC) | ≥97.5% | Not specified |

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid precursor, 4-methyl-3-nitrobenzoic acid. This precursor is typically synthesized by the nitration of p-toluic acid.

Synthesis of the Precursor: 4-Methyl-3-nitrobenzoic Acid from p-Toluic Acid

Experimental Protocol:

-

Materials: p-Toluic acid, concentrated sulfuric acid, concentrated nitric acid, ice.

-

Procedure:

-

Dissolve p-toluic acid in concentrated sulfuric acid at a low temperature (0-10 °C).

-

Slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while maintaining the low temperature.

-

After the addition is complete, stir the reaction mixture for a specified time.

-

Pour the reaction mixture over ice to precipitate the crude 4-methyl-3-nitrobenzoic acid.

-

Collect the solid by filtration, wash with cold water, and purify by recrystallization.

-

An In-depth Technical Guide to the Key Intermediates in the Synthesis of 4-Methyl-3-nitrobenzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes to 4-Methyl-3-nitrobenzamide, a key building block in medicinal chemistry and drug development. This document details the critical intermediates, reaction mechanisms, and optimized experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison.

Core Synthetic Pathways

The synthesis of this compound is predominantly achieved through two principal pathways, each featuring a distinct key intermediate:

-

Pathway 1: Via 4-Methyl-3-nitrobenzoic acid. This is the most common and well-documented route, starting with the nitration of p-toluic acid.

-

Pathway 2: Via 4-Methyl-3-nitrobenzonitrile. An alternative route that begins with the nitration of 4-methylbenzonitrile.

This guide will focus on the more prevalent and thoroughly described Pathway 1, providing a detailed experimental protocol for each step.

Pathway 1: Synthesis via 4-Methyl-3-nitrobenzoic Acid

This pathway involves two key transformations: the nitration of p-toluic acid to form the intermediate 4-Methyl-3-nitrobenzoic acid, followed by its conversion to the final product, this compound.

Step 1: Synthesis of the Key Intermediate: 4-Methyl-3-nitrobenzoic Acid

The foundational step in this pathway is the electrophilic aromatic substitution (nitration) of p-toluic acid. The methyl group is an activating group and directs ortho and para, while the carboxylic acid group is a deactivating group and directs meta. The directing effects of both groups favor the formation of the 3-nitro isomer.[1]

Experimental Protocol: Nitration of p-Toluic Acid

This protocol is designed to achieve selective mono-nitration while minimizing the formation of dinitrated byproducts.[1]

Materials:

-

p-Toluic acid (4-methylbenzoic acid)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane

-

Ammonium nitrate

-

Ice

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve p-toluic acid in dichloromethane.

-

Add ammonium nitrate to the solution and stir for 10-15 minutes.

-

Cool the reaction mixture to 0°C in an ice bath.

-

Slowly and dropwise, add concentrated sulfuric acid to the stirred mixture over 10-15 minutes, ensuring the temperature is maintained at 0°C.

-

Continue stirring the reaction mixture at room temperature for 4-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 4-Methyl-3-nitrobenzoic acid.

-

The crude product can be further purified by recrystallization.[2]

Quantitative Data for the Synthesis of 4-Methyl-3-nitrobenzoic Acid

| Parameter | Value | Reference |

| Starting Material | p-Toluic acid | [1] |

| Key Reagents | Concentrated H₂SO₄, Concentrated HNO₃ | [1] |

| Reaction Temperature | 0-10°C | [1] |

| Reaction Time | 4-5 hours | [2] |

| Typical Yield | High Purity | [2] |

| Melting Point | 187-190°C | [3] |

| Molecular Formula | C₈H₇NO₄ | [3] |

| Molecular Weight | 181.15 g/mol | [3] |

Step 2: Conversion of 4-Methyl-3-nitrobenzoic Acid to this compound

The conversion of the carboxylic acid intermediate to the final amide product is typically a two-step process: activation of the carboxylic acid by converting it to an acyl chloride, followed by amidation.

Experimental Protocol: Synthesis of this compound

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Toluene

Procedure:

-

In a round-bottom flask, prepare a solution of 4-Methyl-3-nitrobenzoic acid in toluene.

-

Add thionyl chloride to the solution.

-

Heat the reaction mixture to a temperature between 30 and 50°C and maintain for approximately 30 minutes.

-

Following the reaction, distill the mixture to remove excess thionyl chloride and solvent, yielding 4-Methyl-3-nitrobenzoyl chloride.[4]

Part B: Amidation of 4-Methyl-3-nitrobenzoyl chloride

Materials:

-

4-Methyl-3-nitrobenzoyl chloride

-

Aqueous ammonia or an amine solution

-

Dichloromethane

Procedure:

-

Dissolve 4-Methyl-3-nitrobenzoyl chloride in dichloromethane.

-

Cool the solution in an ice bath.

-

Slowly add a solution of aqueous ammonia or the desired amine.

-

Stir the reaction mixture for a specified time until the reaction is complete (monitored by TLC).

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain this compound.

Quantitative Data for the Conversion to this compound

| Parameter | Value | Reference |

| Starting Intermediate | 4-Methyl-3-nitrobenzoic acid | [4] |

| Acyl Chlorination Reagent | Thionyl chloride (SOCl₂) | [4] |

| Amidation Reagent | Aqueous ammonia or amine | |

| 4-Methyl-3-nitrobenzoyl chloride Boiling Point | 185 °C/36 mmHg | |

| 4-Methyl-3-nitrobenzoyl chloride Melting Point | 20-21 °C | |

| 4-Methyl-3-nitrobenzoyl chloride Density | 1.37 g/mL at 25 °C |

Synthetic Pathway Visualization

The following diagram illustrates the key steps and intermediates in the primary synthetic route to this compound.

Caption: Synthetic pathway to this compound.

Alternative Synthetic Pathway: Via 4-Methyl-3-nitrobenzonitrile

An alternative, though less detailed in the available literature, route to this compound involves the hydrolysis of 4-Methyl-3-nitrobenzonitrile. This intermediate is synthesized by the nitration of 4-methylbenzonitrile. The subsequent hydrolysis of the nitrile group yields the desired benzamide. Further investigation into optimizing this pathway could provide a valuable alternative to the carboxylic acid route.

References

Spectroscopic data for 4-Methyl-3-nitrobenzamide (¹H NMR, ¹³C NMR)

Spectroscopic Data for 4-Methyl-3-nitrobenzamide: Data Not Available

A comprehensive search for experimental ¹H NMR and ¹³C NMR spectroscopic data for this compound has been conducted. Unfortunately, specific, verified experimental data for this compound, including chemical shifts (δ), coupling constants (J), and multiplicities, could not be located in the publicly available scientific literature and chemical databases.

While spectral data for related isomers, such as 3-methyl-4-nitrobenzamide, and precursors like 4-methyl-3-nitrobenzoic acid, are accessible, this information is not directly transferable to this compound. The precise substitution pattern on the benzene ring significantly influences the electronic environment of each nucleus, leading to unique chemical shifts and coupling constants. Extrapolation from related compounds would not provide the accuracy required for a technical guide aimed at researchers and drug development professionals.

General Principles and Expected Spectral Features

For academic context, the anticipated ¹H and ¹³C NMR spectral features of this compound can be predicted based on general principles of NMR spectroscopy.

Expected ¹H NMR Features:

-

Aromatic Protons: Three protons on the benzene ring would exhibit complex splitting patterns (doublets, doublet of doublets, or singlets depending on the coupling) in the aromatic region (typically δ 7.0-8.5 ppm). The electron-withdrawing nitro group and the amide group, along with the electron-donating methyl group, would deshield these protons to varying extents.

-

Amide Protons (-CONH₂): Two broad singlets corresponding to the two amide protons would be expected, likely in the region of δ 5.5-8.5 ppm. Their chemical shift can be highly variable depending on the solvent, concentration, and temperature due to hydrogen bonding.

-

Methyl Protons (-CH₃): A singlet corresponding to the three methyl protons would appear in the upfield region, likely around δ 2.3-2.7 ppm.

Expected ¹³C NMR Features:

-

Carbonyl Carbon (-C=O): The amide carbonyl carbon would be the most downfield signal, typically in the range of δ 165-175 ppm.

-

Aromatic Carbons: Six distinct signals for the aromatic carbons would be expected in the δ 120-150 ppm region. The carbon attached to the nitro group (C-3) and the carbon attached to the amide group (C-1) would be significantly deshielded. The carbon bearing the methyl group (C-4) would also show a characteristic shift.

-

Methyl Carbon (-CH₃): The methyl carbon would be the most upfield signal, typically appearing around δ 20-25 ppm.

Experimental Protocols: A General Overview

Acquiring NMR spectra for a compound like this compound would typically follow a standardized protocol.

Sample Preparation:

-

A few milligrams of the purified solid this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard, such as tetramethylsilane (TMS), is often added to calibrate the chemical shift scale to 0 ppm.

Data Acquisition:

-

The sample is placed in a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

-

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.

Data Processing:

-

The FID is subjected to a Fourier transform to convert the time-domain signal into a frequency-domain spectrum.

-

The resulting spectrum is then phased, baseline-corrected, and referenced to the internal standard.

-

Integration of the ¹H NMR signals allows for the determination of the relative number of protons corresponding to each peak.

Visualizations

While specific data is unavailable, the following diagrams illustrate the structure of the molecule and the general workflow for NMR analysis.

Caption: Chemical structure of this compound.

Caption: A generalized workflow for NMR spectroscopy experiments.

For researchers, scientists, and drug development professionals requiring precise spectroscopic data for this compound, experimental determination is necessary. The predicted features and general protocols provided here serve as a guide for such an analysis. Should experimental data for this specific compound become available in the future, this guide can be updated accordingly.

Unlocking the Potential of 4-Methyl-3-nitrobenzamide: A Technical Guide for Researchers

For Immediate Release

This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals on the potential research applications of 4-Methyl-3-nitrobenzamide. While direct biological activity data for this compound is limited in publicly available research, its core structure serves as a valuable scaffold in the synthesis of potentially bioactive compounds, particularly in the realm of oncology. This document outlines the physicochemical properties of this compound, details synthetic pathways for its preparation and derivatization, and explores the anticancer activities of its derivatives, supported by experimental data and protocols.

Core Compound Properties

This compound is a substituted aromatic compound with the chemical formula C₈H₈N₂O₃. A summary of its key physicochemical properties is provided below, essential for its handling, characterization, and application in a laboratory setting.

| Property | Value |

| CAS Number | 19013-11-7 |

| Molecular Formula | C₈H₈N₂O₃ |

| Molecular Weight | 180.16 g/mol |

| Appearance | White to cream or pale yellow to yellow powder or granules |

| Melting Point | 162-168 °C |

| Purity (typical) | ≥97.5% (HPLC) |

| IUPAC Name | This compound |

Synthetic Pathways and Derivatization Potential

The primary research application of this compound lies in its utility as a chemical intermediate for the synthesis of more complex molecules. Its structure, featuring a reactive amide group and a nitro group that can be chemically modified, makes it an attractive starting point for combinatorial chemistry and drug discovery programs.

Synthesis of this compound

The synthesis of this compound can be achieved from its corresponding carboxylic acid, 4-methyl-3-nitrobenzoic acid. A general two-step synthetic approach is outlined below.

Derivatization for Anticancer Activity

Research has demonstrated that the this compound scaffold can be derivatized at the amide nitrogen to produce compounds with significant anti-tumor activity. This highlights a key research application in medicinal chemistry and drug discovery.

Potential Application in Oncology: Anticancer Activity of Derivatives

A study on novel 4-substituted-3-nitrobenzamide derivatives has revealed their potential as anticancer agents. The growth inhibitory activities of several derivatives were evaluated against a panel of human cancer cell lines. The data, presented as GI₅₀ values (the concentration causing 50% growth inhibition), are summarized below.

| Compound ID | Substitution at Amide Nitrogen | HCT-116 (Colon Carcinoma) GI₅₀ (µM) | MDA-MB-435 (Melanoma) GI₅₀ (µM) | HL-60 (Leukemia) GI₅₀ (µM) |

| 4a | 4-fluorobenzyl | 2.111 | 1.904 | 2.056 |

| 4g | 3,4-difluorobenzyl | >100 | 1.008 | 3.778 |

| 4l | 2-chlorobenzyl | 3.586 | 2.897 | 1.993 |

| 4m | 3-chlorobenzyl | 4.876 | 3.586 | 2.543 |

| 4n | 4-chlorobenzyl | 6.321 | 3.112 | 2.876 |

Data adapted from a study on 4-substituted-3-nitrobenzamide derivatives. The inhibitory activities were evaluated by the Sulforhodamine B (SRB) assay.[1]

Experimental Protocols

General Synthesis of this compound

This protocol describes a general method for the synthesis of this compound from 4-methyl-3-nitrobenzoic acid.

Materials:

-

4-methyl-3-nitrobenzoic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

-

Ammonium hydroxide (aqueous solution) or ammonia gas

-

Ice bath

-

Standard laboratory glassware and stirring apparatus

Procedure:

-

Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride or in an anhydrous solvent like DCM or THF followed by the addition of oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

The reaction mixture is typically stirred at room temperature or gently heated (e.g., reflux) until the reaction is complete, which can be monitored by the cessation of gas evolution or by thin-layer chromatography (TLC).

-

Removal of Excess Reagent: The excess thionyl chloride or solvent and oxalyl chloride are removed under reduced pressure to yield the crude 4-methyl-3-nitrobenzoyl chloride.

-

Amidation: The crude acid chloride is dissolved in an anhydrous aprotic solvent (e.g., DCM or THF) and cooled in an ice bath.

-

A solution of ammonium hydroxide is added dropwise with vigorous stirring, or ammonia gas is bubbled through the solution. The reaction is typically exothermic.

-

The reaction is allowed to proceed to completion, as monitored by TLC.

-

Work-up and Purification: The reaction mixture is typically washed with water and brine. The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude this compound can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).

Sulforhodamine B (SRB) Assay for Cytotoxicity Screening

This protocol outlines the steps for determining the cytotoxic effects of compounds using the SRB assay.[2][3][4][5]

Materials:

-

Human cancer cell lines (e.g., HCT-116, MDA-MB-435, HL-60)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

96-well microtiter plates

-

Test compounds (dissolved in DMSO)

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Acetic acid, 1% (v/v)

-

Tris base solution, 10 mM

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds (typically in a final DMSO concentration of <0.5%) and incubate for a further 48-72 hours. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with 1% acetic acid to remove excess TCA and unbound dye. Allow the plates to air dry completely.

-

Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.

-

Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound SRB dye. Allow the plates to air dry.

-

Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.

-

Absorbance Measurement: Read the absorbance at a wavelength of 510-570 nm using a microplate reader.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the untreated control cells. The GI₅₀ value is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

This compound is a valuable chemical entity for researchers in the field of medicinal chemistry and drug discovery. While its intrinsic biological activity is not well-documented, its utility as a versatile scaffold for the synthesis of bioactive derivatives, particularly in the development of novel anticancer agents, is evident. The information and protocols provided in this guide are intended to facilitate further research into the potential applications of this compound and its analogs in developing new therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methyl-3-nitrobenzamide Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Methyl-3-nitrobenzamide derivatives are a class of organic compounds with significant potential in medicinal chemistry and materials science. The presence of the nitro group and the methyl group on the benzene ring, combined with the versatility of the amide functional group, allows for a wide range of structural modifications. These modifications can tune the molecule's biological activity and physical properties, making these derivatives valuable intermediates in the synthesis of novel therapeutic agents and functional materials. This document provides a detailed protocol for the synthesis of this compound derivatives, starting from 4-methylbenzoic acid.

General Synthesis Pathway

The overall synthesis involves a two-step process. First, 4-methylbenzoic acid is nitrated to form 4-methyl-3-nitrobenzoic acid. This intermediate is then converted to an acyl chloride, which subsequently reacts with a desired amine to yield the final this compound derivative.

Caption: General reaction scheme for the synthesis of this compound derivatives.

Quantitative Data Summary

This table summarizes the key quantitative data for the starting material, intermediate, and an example product.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | CAS Number |

| 4-Methylbenzoic Acid | C₈H₈O₂ | 136.15 | White solid | 99-94-5 |

| 4-Methyl-3-nitrobenzoic Acid | C₈H₇NO₄ | 181.15 | White to light yellow solid | 96-98-0 |

| N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide | C₁₅H₁₄N₂O₄ | 286.28 | Light brown crystals | Not available |

Experimental Protocols

Protocol 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (2)

This protocol details the nitration of 4-methylbenzoic acid.

Materials:

-

4-Methylbenzoic acid (5 g, 36.76 mmol)

-

Ammonium nitrate (2.94 g, 36.76 mmol)

-

Concentrated Sulfuric Acid (H₂SO₄) (7.13 g, 3.89 mL, 73.52 mmol)

-

Dichloromethane (CH₂Cl₂)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

Procedure:

-

Dissolve 4-methylbenzoic acid in dichloromethane (CH₂Cl₂) in a round-bottom flask.

-

Cool the solution in an ice bath with stirring.

-

Slowly add ammonium nitrate to the solution and stir for 10-15 minutes.

-

Carefully add concentrated sulfuric acid dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Continue stirring the mixture at 0°C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture over crushed ice and stir until the ice melts.

-

The solid product will precipitate. Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to obtain 4-methyl-3-nitrobenzoic acid. The expected yield is approximately 88%.

Protocol 2: Synthesis of this compound Derivatives (3)

This protocol describes the conversion of 4-methyl-3-nitrobenzoic acid to its acyl chloride, followed by reaction with an amine to form the corresponding amide derivative. This example uses p-anisidine as the amine.

Materials:

-

4-Methyl-3-nitrobenzoic acid (8.82 g, 48.78 mmol)

-

Thionyl chloride (SOCl₂) (11.86 mL, 126.6 mmol)

-

p-Anisidine (5 g, 40.65 mmol)

-

Triethylamine (Et₃N) (10.94 mL, 81.30 mmol)

-

Anhydrous Tetrahydrofuran (THF)

-

Nitrogen atmosphere apparatus

-

Magnetic stirrer and stir bar

-

Round-bottom flasks

-

Reflux condenser

Procedure:

Part A: Synthesis of 4-Methyl-3-nitrobenzoyl chloride

-

Place 4-methyl-3-nitrobenzoic acid (8.82 g) in a round-bottom flask equipped with a reflux condenser.

-

Add thionyl chloride (11.86 mL) to the flask.

-

Heat the mixture at 80°C for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

-

After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-methyl-3-nitrobenzoyl chloride is used directly in the next step.

Part B: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide

-

In a separate flask under a nitrogen atmosphere, dissolve p-anisidine (5 g) in anhydrous THF (40 mL).

-

Cool the solution to 0°C in an ice bath and add triethylamine (10.94 mL). Stir the mixture at 0°C for 30 minutes.

-

Dissolve the crude 4-methyl-3-nitrobenzoyl chloride from Part A in anhydrous THF (5 mL).

-

Add the acyl chloride solution dropwise to the amine solution at 0°C.

-

Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature and stir for an additional 1 hour.

-

Monitor the reaction by TLC. Once complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the final N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide. The expected yield is approximately 85%.

Experimental Workflow and Logic

The following diagram illustrates the logical workflow of the synthesis and purification process.

Caption: Workflow diagram for the synthesis of this compound derivatives.

Characterization

The synthesized compounds should be characterized using standard analytical techniques to confirm their identity and purity:

-

Melting Point: To determine the melting point and compare it with literature values.

-

Spectroscopy:

-

¹H NMR and ¹³C NMR: To confirm the chemical structure and purity of the compound.

-

FT-IR: To identify the characteristic functional groups (e.g., C=O of the amide, N-H stretch, NO₂ group).

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Application Notes and Protocols for the Use of 4-Methyl-3-nitrobenzamide Scaffolds in Amide Bond Formation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 4-methyl-3-nitro-substituted aromatic compounds in the formation of amide bonds, a critical transformation in medicinal chemistry and drug discovery. The protocols detailed below are based on established synthetic methodologies for creating diverse amide derivatives.

Introduction

The 4-methyl-3-nitrobenzamide scaffold and its precursors, such as 4-methyl-3-nitrobenzoic acid and 4-(methylamino)-3-nitrobenzoyl chloride, are versatile building blocks in organic synthesis.[1][2] The presence of an electron-withdrawing nitro group enhances the reactivity of the carboxylic acid or its derivatives, facilitating amide bond formation with a wide range of amines.[3] These resulting amide-containing molecules are valuable intermediates in the synthesis of various pharmaceutical compounds, including potential treatments for cancer, hypertension, and immune disorders.[2][4]

Key Features and Applications

-

High Reactivity: The nitro group activates the acyl carbon, making precursors like 4-(methylamino)-3-nitrobenzoyl chloride highly reactive towards nucleophilic attack by amines.[3]

-

Versatility: This scaffold is suitable for generating diverse libraries of N-substituted benzamides for structure-activity relationship (SAR) studies.[3]

-

Pharmaceutical Relevance: These compounds serve as crucial intermediates in the synthesis of active pharmaceutical ingredients (APIs). For example, derivatives are used in the synthesis of anticoagulants like Dabigatran etexilate.[3]

General Reaction Mechanism

The formation of an amide bond from a carboxylic acid derivative and an amine typically proceeds via a nucleophilic acyl substitution mechanism. When starting with a benzoyl chloride, the reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct, which drives the reaction to completion.[3]

Experimental Protocols

Protocol 1: Synthesis of N-Substituted Amides from 4-Methyl-3-nitrobenzoic Acid

This protocol outlines a general method for the synthesis of amides starting from 4-methyl-3-nitrobenzoic acid and an amine using a coupling agent.

Materials:

-

4-Methyl-3-nitrobenzoic acid

-

Amine (primary or secondary)

-

Coupling agent (e.g., DCC, EDC with HOBt)

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA))

-

1 M HCl solution

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 4-methyl-3-nitrobenzoic acid (1.0 equivalent) in the anhydrous solvent.

-

Activation: Add the coupling agent (e.g., DCC, 1.1 equivalents) and an additive if necessary (e.g., HOBt, 1.1 equivalents) to the solution. Stir the mixture at 0 °C for 30 minutes.

-

Amine Addition: In a separate flask, dissolve the amine (1.1 equivalents) and a base (e.g., triethylamine, 1.5 equivalents) in the anhydrous solvent. Add this solution dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used). Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[3]

-

Isolation: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired amide.[3]

Protocol 2: Synthesis of N-Methyl-4-(methylamino)-3-nitrobenzamide

This protocol describes the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide from 4-(methylamino)-3-nitrobenzoyl chloride, a derivative of the target scaffold.[4]

Materials:

-

4-(Methylamino)-3-nitrobenzoyl chloride

-

25% aqueous methylamine solution

-

Dichloromethane (DCM)

-

Distilled water

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve 4-(methylamino)-3-nitrobenzoyl chloride (1.0 mole equivalent) in dichloromethane (approximately 1.2 L per mole of acyl chloride) in a round-bottom flask equipped with a magnetic stir bar.[4][5]

-

Addition of Methylamine: At room temperature, add a 25% aqueous solution of methylamine (1.1 mole equivalents) dropwise to the stirred solution of the acyl chloride using a dropping funnel.[4][5] An exothermic reaction may be observed.

-

Reaction: Continue to stir the reaction mixture for 30 minutes.[5]

-

Work-up: Wash the organic layer with distilled water to remove methylamine hydrochloride and other water-soluble impurities. Separate the organic layer from the aqueous layer.[4]

-

Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Remove the dichloromethane under reduced pressure using a rotary evaporator to obtain the crude product.[4]

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a high-purity product.[4] An overall yield of up to 97.5% has been reported for this multi-step synthesis.[5]

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of N-methyl-4-(methylamino)-3-nitrobenzamide.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Physical State | Reported Yield |

| 4-(Methylamino)-3-nitrobenzoyl chloride | 82357-48-0 | C₈H₇ClN₂O₃ | 214.61 | Yellow Crystalline Powder | - |

| N-methyl-4-(methylamino)-3-nitrobenzamide | 41263-72-3 | C₉H₁₁N₃O₃ | 209.20 | Solid | Up to 97.5%[5] |

Visualizations

General Workflow for Amide Synthesis

Caption: General experimental workflow for amide synthesis.

Logical Relationship in Amide Synthesis from Benzoyl Chloride

Caption: Key steps in the nucleophilic acyl substitution.

References

Application Notes: 4-Methyl-3-nitrobenzamide as a Versatile Building Block for Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-3-nitrobenzamide is a valuable and versatile starting material in the synthesis of a variety of heterocyclic compounds. Its structure, featuring a reactive amide group, an electron-withdrawing nitro group, and a methyl-substituted aromatic ring, offers multiple functionalities for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic scaffolds, including benzothiazoles and quinazolinones, using this compound and its direct precursor, 4-methyl-3-nitrobenzoic acid. These heterocyclic cores are of significant interest in medicinal chemistry due to their wide range of biological activities.

Key Applications in Heterocyclic Synthesis

The strategic placement of the nitro and methyl groups on the benzamide ring influences the reactivity and allows for sequential chemical transformations, making it a key building block for:

-

Benzothiazole Derivatives: These compounds are known for their diverse pharmacological properties, including antimicrobial, anticancer, and antitubercular activities. The synthesis typically involves the condensation of a benzamide precursor with an aminothiophenol derivative.

-

Quinazolinone Scaffolds: Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of biological effects, including acting as inhibitors for various enzymes. Their synthesis can be achieved through cyclization reactions involving the amide functionality.

Synthesis of Benzothiazole Derivatives

A key application of this compound's precursor, 4-methyl-3-nitrobenzoic acid, is in the synthesis of substituted benzothiazoles. The following protocol details the synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole, a key intermediate that can be further modified. This protocol can be adapted to start from this compound by first converting the amide to the corresponding thioamide.

Experimental Protocol: Synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole

This protocol is adapted from a known synthetic method and involves a multi-step process starting from the nitration of p-toluic acid.

Step 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid (2)

-

To a solution of 4-methylbenzoic acid (5 g, 36.76 mmol) in dichloromethane (CH2Cl2), add ammonium nitrate (2.94 g, 36.76 mmol) and stir for 10-15 minutes.

-

Cool the reaction mixture to 0°C.

-

Slowly add concentrated sulfuric acid (H2SO4) (7.13 g, 3.89 ml, 73.52 mmol) dropwise over 10-15 minutes while maintaining vigorous stirring.

-

Continue stirring at room temperature for 4-5 hours.

-

Quench the reaction with ice-cold water (100 mL).

-

Separate the organic layer and evaporate the solvent under reduced pressure.

-

Add water to the residue, filter the solid, and wash with water to afford crude 4-methyl-3-nitrobenzoic acid.

-

Recrystallize from ethyl acetate:petroleum ether to obtain colorless prisms.

Step 2: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide (3)

-

Prepare 4-methyl-3-nitrobenzoyl chloride by reacting 4-methyl-3-nitrobenzoic acid (8.82 g, 48.78 mmol) with thionyl chloride (SOCl2) (11.86 mL, 126.6 mmol) at 80°C for 2 hours.

-

In a separate flask, dissolve p-anisidine (5 g, 40.65 mmol) in anhydrous tetrahydrofuran (THF) (40 mL) under a nitrogen atmosphere at 0°C.

-

Add triethylamine (10.94 mL, 81.30 mmol) and stir at 0°C for 30 minutes.

-

Add the prepared 4-methyl-3-nitrobenzoyl chloride in THF (5 mL) to the reaction mixture at 0°C.

-

After completion of the reaction (monitored by TLC), purify by column chromatography to yield the target amide.

Step 3: Synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzothioamide (4)

-

To a stirred solution of amide 3 (9.5 g, 33.21 mmol) in dry toluene (60 mL), add Lawesson's reagent (8.05 g, 19.93 mmol) at 90°C.

-

Reflux the reaction mixture for 2-3 hours.

-

Remove the solvent under reduced pressure.

-

Quench the resulting mixture with 10 mL of aqueous sodium hypochlorite solution on ice and filter the resulting solid.

Step 4: Synthesis of 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole (5)

-

Dissolve the thioamide 4 (8 g, 26.49 mmol) in a solution of NaOH (10.59 g, 264.9 mmol) in water (50 mL) and ethanol (5 mL).

-

Add this mixture dropwise to a solution of potassium ferricyanide (34.86 g, 105.96 mmol) in water (50 mL) at 90°C and stir for 30 minutes.

-

Purification by column chromatography yields the final benzothiazole product.

Quantitative Data Summary

| Compound Name | Starting Material | Reagents | Solvent | Yield | Melting Point (°C) | Reference |

| 4-Methyl-3-nitrobenzoic acid | 4-Methylbenzoic acid | NH4NO3, H2SO4 | CH2Cl2 | 88% | 176-178 | |

| N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide | 4-Methyl-3-nitrobenzoic acid | SOCl2, p-anisidine, triethylamine | THF | 85% | - | |

| 6-methoxy-2-(4-methyl-3-nitrophenyl)benzo[d]thiazole | N-(4-methoxyphenyl)-4-methyl-3-nitrobenzothioamide | NaOH, Potassium ferricyanide | Water/Ethanol | - | - |

Logical Workflow for Benzothiazole Synthesis

Potential for Quinazolinone Synthesis

While direct protocols starting from this compound are not extensively documented in readily available literature, the general synthetic routes to quinazolinones often involve the cyclization of anthranilamide derivatives. A plausible synthetic strategy would involve the reduction of the nitro group in this compound to an amine, followed by reaction with a suitable one-carbon source (e.g., an aldehyde or orthoformate) to construct the quinazolinone ring.

Proposed Synthetic Pathway

This proposed pathway illustrates a potential route to quinazolinone derivatives from this compound.

Biological Significance and Signaling Pathways

Benzothiazole and quinazolinone derivatives are known to interact with various biological targets, making them attractive scaffolds for drug discovery.

-

Benzothiazoles: Certain benzothiazole-containing compounds have been shown to target enzymes involved in biotin synthesis in Mycobacterium tuberculosis, which is essential for the bacterium's survival.[1] This inhibition disrupts the cell wall synthesis, leading to cell lysis.[1]

-